molecular formula C10H7BrO B1268390 4-Bromonaphthalen-1-ol CAS No. 571-57-3

4-Bromonaphthalen-1-ol

Cat. No. B1268390
CAS RN: 571-57-3
M. Wt: 223.07 g/mol
InChI Key: OUNQUWORSXHSJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromonaphthalen-1-ol involves the refluxing of 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2 to prepare 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one. Further reactions with various reagents lead to the synthesis of complex compounds with significant antimicrobial activities, showcasing the versatility of 4-Bromonaphthalen-1-ol as a precursor in organic synthesis (Sherekar, Kakade, & Padole, 2021).

Molecular Structure Analysis

The molecular structure of derivatives of 4-Bromonaphthalen-1-ol, such as (E)-1-(4-Bromophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one, has been characterized through crystallography, revealing a triclinic system with specific unit cell dimensions and space group P-1. Spectroscopic methods and quantum chemical investigations provide insights into the structural and spectral properties, confirming the influence of weak C-H⋯π interactions on the crystal structure (Thanigaimani et al., 2015).

Chemical Reactions and Properties

4-Bromonaphthalen-1-ol undergoes various chemical reactions, including electrophilic cyclizations with N-bromosuccinimide to yield highly functionalized 2-bromonaphthalenes. The reaction outcomes are significantly influenced by the electronic effects of the aryl groups, demonstrating the compound's reactivity towards synthesizing structurally diverse naphthalene derivatives (Wang, Li, Fu, & Ma, 2014).

Physical Properties Analysis

Studies on 1-bromonaphthalene, closely related to 4-Bromonaphthalen-1-ol, in aqueous beta-cyclodextrin solutions have revealed intense room temperature phosphorescence. This phosphorescence is induced by p-octylpolyethylene glycol phenylether, indicating significant potential for analytical applications. The phosphorescence intensity correlates with the concentration of 1-bromonaphthalene, highlighting the physical properties of 4-Bromonaphthalen-1-ol derivatives under specific conditions (Du, Zhan, Jiang, Huang, & Chen, 1997).

Chemical Properties Analysis

The chemical properties of 4-Bromonaphthalen-1-ol derivatives, such as their reactivity with various reagents to form new organotellurium and organomercury compounds, have been extensively studied. These reactions and the subsequent structural elucidation through spectroscopic methods demonstrate the compound's versatility in forming complex molecules with potential for further chemical investigation (Al-Asadi, 2020).

Scientific Research Applications

Application 1: Synthesis of Dihydropyrimidin-2(1H)-one Derivatives

  • Summary of the Application : 4-Bromonaphthalen-1-ol is used in the synthesis of dihydropyrimidin-2(1H)-one derivatives, which are important heterocyclic compounds. These compounds have various medicinal applications due to their efficiency towards various pharmacological uses .
  • Methods of Application or Experimental Procedures : The compound 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one was prepared by refluxing 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2. This compound was then condensed with 4-methoxy benzaldehyde to prepare 1-(4-bromo-1-hydroxynaphthalen-2-yl)-3-(4-methoxy phenyl)-prop-2-en-1-one. This compound, along with urea and concentrated HCl in DMF, were added and refluxed. The mixture was then cooled and poured into crushed ice, and treated with a cold NH4OH solution to obtain the titled compounds .
  • Results or Outcomes : The synthesized compounds were characterized by physical and spectral data. All of these titled synthesized compounds were screened for antimicrobial study and were found to possess excellent antimicrobial activities .

Application 2: Synthesis of Pyrazoles

  • Summary of the Application : 4-Bromonaphthalen-1-ol is used as a reactant in the preparation of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring. These compounds are important in the field of medicinal chemistry due to their wide range of biological activities.
  • Results or Outcomes : The synthesized pyrazoles have been found to inhibit the macrophage migration inhibitory factor , which plays a critical role in immune response and has been implicated in several diseases including cancer, inflammatory diseases, and autoimmune disorders.

Application 3: Friedel–Crafts Alkylation of Beta-Naphthol

  • Summary of the Application : 4-Bromonaphthalen-1-ol is used in the Friedel–Crafts alkylation of beta-naphthol . This reaction is a method of forming a carbon-carbon bond between an aromatic compound and an alkyl or acyl group.
  • Results or Outcomes : The reaction allows for selective alpha-alkylation of beta-naphthol with a p-toluenesulfonic acid catalyst. This transformation demonstrated functionalized naphthol synthesis under mild reaction conditions with high product yields .

Application 4: Electrophilic Bromination of Phenols

  • Summary of the Application : 4-Bromonaphthalen-1-ol is used in the electrophilic bromination of phenols . This reaction is a method of introducing a bromine atom into an organic compound through an electrophilic aromatic substitution.
  • Results or Outcomes : The reaction allows for the synthesis of brominated phenols, which are important compounds in various fields of chemistry .

Application 5: Synthesis of Biochemical Reagents

  • Summary of the Application : 4-Bromonaphthalen-1-ol is used in the synthesis of biochemical reagents. These reagents are important tools in biochemical research and have various applications in the study of biological systems.
  • Results or Outcomes : The synthesized biochemical reagents can be used in various biochemical assays and experiments.

Safety And Hazards

4-Bromonaphthalen-1-ol is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . The hazard statements include H302 - H315 - H318 - H335 - H410 . The precautionary statements include P261 - P273 - P280 - P301 + P312 - P302 + P352 - P305 + P351 + P338 .

properties

IUPAC Name

4-bromonaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNQUWORSXHSJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341773
Record name 4-bromonaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromonaphthalen-1-ol

CAS RN

571-57-3
Record name 4-bromonaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromonaphthalen-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of naphthol (12, 5.0 g, 35 mmol) in CH3CN (125 mL) at 0° C. was added N-bromosuccinimide (7.9 g, 45 mmole) in several portions. The reaction mixture was warmed to room temperature, stirred for 1 h, and concentrated. The residue was dissolved in EtOAc (500 mL) and the solution was washed with water (300 mL) and brine (300 mL). The organic layer was dried over MgSO4, filtered, and concentrated. The residue was purified by column chromatography (silica gel, 4:1 hexanes/EtOAc) to afford 4-bromonaphthol (13, 5.0 g, 64%) as a white solid: 1H NMR (300 MHz, CDCl3) δ 8.22-8.16 (m, 2H), 7.62-7.26 (m, 3H), 6.71 (d, J=8.0 Hz, 1H), 5.46 (s, 1H).
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5 g
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125 mL
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Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
BT Vhanale, NJ Deshmukh, AT Shinde - Heliyon, 2019 - cell.com
… -1,3-diylbis(azanylylidene))bis(ethan-1-yl-1-ylidene))bis(naphthalen-1-ol) (I) and 2,2'-((pentane-1,3-diylbis(azanylylidene)) bis(ethan-1-yl-1-ylidene))bis(4-bromonaphthalen-1-ol) (IV) …
Number of citations: 26 www.cell.com
L Bai, Y Yuan, J Liu, J Wu, L Han, H Wang… - Angewandte …, 2016 - Wiley Online Library
… We began the investigation by choosing the commercially available 4-bromonaphthalen-1-ol (1 a) and simple diyne 2 a as the standard coupling partners to explore the catalytic system …
Number of citations: 80 onlinelibrary.wiley.com
B Tan, L Liu, H Zheng, T Cheng, D Zhu, X Yang… - Chemical …, 2020 - pubs.rsc.org
… Moreover, reacting with 4-bromonaphthalen-1-ol only lead to <8% yield of dearomatizative spirofluorene, while >90% yield of 2-iodo-1,1′-biphenyl 1ar was recycled when 1-bromo-2-…
Number of citations: 26 pubs.rsc.org
B Tan, L Bai, P Ding, J Liu, Y Wang… - Angewandte …, 2019 - Wiley Online Library
… In particular, it is remarkable that 4-bromonaphthalen-1-ol (2 l) could undergo [4+1] spiroannulation with 1 b under identical reaction conditions, leading to the formation of 3 k′ with a …
Number of citations: 74 onlinelibrary.wiley.com
Y Ge, C Qin, L Bai, J Hao, J Liu… - Angewandte Chemie …, 2020 - Wiley Online Library
A novel [4+1] spiroannulation of o‐ & p‐bromophenols with α,β‐unsaturated imines has been developed for the direct synthesis of a new family of azaspirocyclic molecules. Notably, …
Number of citations: 32 onlinelibrary.wiley.com
D Chavhan, S Patil - International Journal of Chemical & …, 2016 - search.ebscohost.com
New oxazole derivative of substitutednaphthol were ecofriendly and efficiently be synthesized like 2-(2-amino-1, 3-oxazol-4-yl)-4-substitutednaphthalen-1-ol (5) by cyclization of 1-[2-(4-…
Number of citations: 0 search.ebscohost.com
K Yan, B Li, B Wang - Advanced Synthesis & Catalysis, 2018 - Wiley Online Library
… In these reactions, electron-poor substrate 4-bromonaphthalen-1-ol (1 e) reacted nicely and provided 3 ea in 98% yield. In contrast, electron-rich 4-methoxynaphthalen-1-ol (1 c) …
Number of citations: 31 onlinelibrary.wiley.com
DM Chavhana, SS Patil - researchgate.net
New oxazole derivative of substitutednaphthol were ecofriendly and efficiently be synthesized like 2-(2-amino-1, 3-oxazol-4-yl)-4-substitutednaphthalen-1-ol by cyclization of 1-[2-(4-…
Number of citations: 0 www.researchgate.net
SV Gaikwad, AB Bhake, SE Bhandarkar - Int. J. Chem. Sci., 2015 - hakon-art.com
Synthesis of 2, 4-substituted-1, 5-substituted-benzothiazepine was carried out. First step was synthesis 1-(4-bromo-1-hydroxynaphthalen-2-yl) ethanone by the acetylation of 4-bromo-…
Number of citations: 2 www.hakon-art.com
D Chavhan, S Patil - 2016 - researchgate.net
New oxazole derivative of substitutednaphthol were ecofriendly and efficiently be synthesized like 2-(2-amino-1, 3-oxazol-4-yl)-4-substitutednaphthalen-1-ol (5) by cyclization of 1-[2-(4-…
Number of citations: 0 www.researchgate.net

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